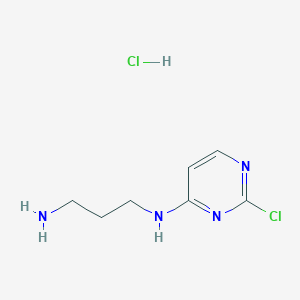

N1-(2-chloropyrimidin-4-yl)propane-1,3-diamine hydrochloride

Description

Properties

IUPAC Name |

N'-(2-chloropyrimidin-4-yl)propane-1,3-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4.ClH/c8-7-11-5-2-6(12-7)10-4-1-3-9;/h2,5H,1,3-4,9H2,(H,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZNMOPHKZMVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1NCCCN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chloropyrimidin-4-yl)propane-1,3-diamine hydrochloride typically involves the reaction of 2-chloropyrimidine with propane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N1-(2-chloropyrimidin-4-yl)propane-1,3-diamine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, while oxidation or reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several scientific domains:

1. Medicinal Chemistry

- Therapeutic Potential : N1-(2-chloropyrimidin-4-yl)propane-1,3-diamine hydrochloride is being investigated for its role as a kinase inhibitor. Kinases are critical in many cellular processes, and their dysregulation is associated with various diseases, including cancer . The compound's ability to modulate kinase activity positions it as a candidate for drug development aimed at treating cancer and other kinase-related disorders.

2. Biochemical Studies

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes linked to neurodegenerative diseases, providing insights into therapeutic strategies against such conditions.

- Protein Interactions : Research indicates that this compound can affect protein interactions within cells, which is crucial for understanding cellular signaling pathways and developing targeted therapies .

3. Synthetic Chemistry

- Building Block for Complex Molecules : This compound serves as a fundamental building block in the synthesis of more complex organic molecules. Its chloropyrimidine group can undergo substitution reactions, allowing chemists to create derivatives with tailored properties for specific applications .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Investigated as a kinase inhibitor for cancer treatment | Potential drug candidate in oncology |

| Biochemical Studies | Enzyme inhibition studies related to neurodegenerative diseases | Inhibitor of acetylcholinesterase |

| Synthetic Chemistry | Building block for complex organic synthesis | Precursor for novel pharmaceutical compounds |

Case Studies

Case Study 1: Kinase Inhibition

In a study exploring the effects of this compound on cancer cell lines, researchers found that it effectively inhibited the growth of tumor cells by targeting specific kinases involved in cell proliferation. This highlights its potential as a therapeutic agent in oncology .

Case Study 2: Enzyme Interaction

Another investigation focused on the compound's ability to inhibit acetylcholinesterase. Results indicated that derivatives of this compound demonstrated significant inhibitory activity, suggesting potential applications in treating Alzheimer's disease by enhancing neurotransmitter levels .

Mechanism of Action

The mechanism of action of N1-(2-chloropyrimidin-4-yl)propane-1,3-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Variations

The table below summarizes key analogs, their structural features, and biological activities:

Key Insights from Structural Modifications

- Halogen Effects: The 2-chloro substituent in pyrimidine-based analogs (e.g., ) enhances electrophilicity, favoring interactions with kinase ATP-binding pockets.

- Chain Length and Substitution : In antimalarial compounds (), propane-1,3-diamine chains (Ro 47-0543) exhibit improved metabolic stability over ethane-1,2-diamine analogs. Diethyl groups at N3 enhance lipophilicity, influencing bioavailability .

- Functional Group Additions : K137-E4 () demonstrates that appending glutamic acid residues to propane-1,3-diamine derivatives boosts potency (IC50 reduced from 130 nM to 25 nM) and selectivity for CK2 kinase .

- Heterocyclic Core Variations: Quinoline (), benzimidazole (), and purine-pyridine hybrids () leverage distinct cores for target-specific binding. For example, purine-based Compound 22 acts as a CXCR4 antagonist, critical in HIV-1 therapy .

Biological Activity

N1-(2-chloropyrimidin-4-yl)propane-1,3-diamine hydrochloride is a chemical compound with the molecular formula C7H12Cl2N4. This compound has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. It is primarily used in studies related to enzyme inhibition and as a precursor in drug development.

Molecular Details

| Property | Value |

|---|---|

| Molecular Formula | C7H12Cl2N4 |

| IUPAC Name | N'-(2-chloropyrimidin-4-yl)propane-1,3-diamine; hydrochloride |

| InChI | InChI=1S/C7H11ClN4.ClH/c8-7-11-5-2-6(12-7)10-4-1-3-9;/h2,5H,1,3-4,9H2,(H,10,11,12);1H |

| InChI Key | ZEZNMOPHKZMVIA-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these molecular targets, which is critical for its therapeutic potential. For instance, it has been investigated for its role as an inhibitor in various biochemical pathways.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been employed in studies focusing on:

- Protein interactions : Understanding how the compound interacts with different proteins can lead to insights into its potential therapeutic applications.

- CCR5 antagonism : A study highlighted the design of novel CCR5 antagonists using propane-1,3-diamine derivatives, suggesting that similar compounds could exhibit significant biological effects .

Case Studies

- CCR5 Antagonists Development : A study demonstrated the synthesis of novel propane-1,3-diamino bridged CCR5 antagonists. These compounds showed promising results in inhibiting HIV entry into host cells by blocking the CCR5 receptor .

- Toxicological Evaluations : Toxicological assessments have been conducted to evaluate the safety profile of this compound. In acute toxicity studies on Wistar rats, the median lethal dose (LD50) was found to be 3570 mg/kg body weight . This information is crucial for determining safe dosage levels for therapeutic applications.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be informative.

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N1,N1-Dimethylpropane-1,3-diamine | Moderate enzyme inhibition | Dimethyl substitution affects activity |

| 2-Chloropyrimidine derivatives | Variable; context-dependent | Structural variations lead to different reactivities |

Medicinal Chemistry

This compound is being explored as a potential therapeutic agent due to its ability to inhibit specific enzymes and modulate receptor activity. Its role as a building block in drug synthesis makes it valuable for developing new pharmaceuticals.

Industrial Applications

In addition to medicinal applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to serve as a precursor for synthesizing more complex molecules.

Q & A

Q. What synthetic methodologies are recommended for preparing N1-(2-chloropyrimidin-4-yl)propane-1,3-diamine hydrochloride?

The compound is typically synthesized via nucleophilic substitution between 2,4-dichloropyrimidine and propane-1,3-diamine under controlled basic conditions (e.g., K₂CO₃ in DMF). Post-reaction, the hydrochloride salt is precipitated using HCl. Purification often involves recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: CH₂Cl₂/MeOH gradients). Confirm stoichiometric ratios and monitor intermediates via TLC (Rf = 0.3–0.5 in 10:1 CHCl₃/MeOH) to optimize yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- ¹H/¹³C NMR : Verify substituent positions on the pyrimidine ring (e.g., 2-chloro group at δ ~8.5 ppm) and propane-diamine backbone (δ ~3.2 ppm for NH₂).

- HPLC : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to assess purity (>95% target peak area).

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 231.1. Cross-validate results with elemental analysis (C, H, N, Cl) to resolve ambiguities .

Q. What storage conditions ensure the compound’s stability?

Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar). Conduct accelerated stability studies (40°C/75% RH for 14 days) to detect degradation (e.g., hydrolysis of the chloropyrimidine moiety via HPLC monitoring). Avoid aqueous solutions unless stabilized with buffers (pH 4–6) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation?

Apply Design of Experiments (DoE) principles:

- Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), and reaction time (12–24 hrs).

- Response variables : Yield, purity, and byproduct levels. Use a Box-Behnken design to reduce experimental runs while identifying critical interactions. For example, higher temperatures in DMF reduce reaction time but may increase dimerization byproducts. Statistical software (e.g., JMP, Minitab) can model optimal conditions .

Q. How should researchers resolve contradictions in biological activity data across studies?

Potential sources of discrepancy include:

- Purity variability : Re-test batches with orthogonal methods (e.g., NMR vs. LC-MS).

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%).

- Structural analogs : Compare activity of N1-(2-chloropyrimidin-4-yl)propane-1,3-diamine derivatives (e.g., replacing Cl with F) to isolate electronic effects. Meta-analyses of published data can identify trends obscured by methodological differences .

Q. What computational strategies predict the compound’s reactivity in novel reactions?

Employ density functional theory (DFT) to:

- Calculate activation energies for nucleophilic substitution at the 2-chloropyrimidine site.

- Simulate solvent effects (PCM model) on reaction pathways. Pair computational insights with experimental validation (e.g., substituent screening using Hammett plots) to refine predictions .

Q. How can the compound’s potential as a kinase inhibitor be evaluated methodically?

- In vitro kinase assays : Test against a panel (e.g., Akt, CDK2) at 1–100 µM concentrations.

- Structure-activity relationship (SAR) : Modify the propane-diamine chain length or pyrimidine substituents to correlate structural changes with IC₅₀ shifts.

- Molecular docking : Use AutoDock Vina to predict binding modes in kinase ATP pockets (PDB: 1ATP). Validate with mutagenesis studies .

Methodological Recommendations

- Contradiction Analysis : Use tiered validation (analytical → biological → computational) to isolate variables.

- Safety Protocols : Adhere to OSHA HCS guidelines for handling amines and chlorinated compounds (e.g., fume hoods, PPE) .

- Interdisciplinary Collaboration : Integrate synthetic chemistry with cheminformatics for accelerated discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.